molecular formula C17H26N4O3S B5543886 (3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine

(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine

Cat. No. B5543886
M. Wt: 366.5 g/mol
InChI Key: CSVHRRYUVJPIPK-UONOGXRCSA-N
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Description

Chemical compounds with complex structures like the one mentioned are typically of interest in synthetic chemistry, pharmacology, and materials science. These compounds often require innovative synthesis methods, detailed molecular structure analysis, and comprehensive studies of their chemical and physical properties.

Synthesis Analysis

Synthetic approaches for complex molecules often involve multi-step reactions, starting from simpler precursors. Techniques such as nucleophilic substitution, catalytic hydrogenation, or coupling reactions are commonly used. For example, the synthesis of fluorescent chiral tagging reagents involves multiple steps, including reactions with beta-blockers to produce fluorescent diastereomers, demonstrating the complexity and specificity of chemical synthesis processes (Toyo’oka et al., 2001).

Molecular Structure Analysis

The molecular structure is often analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the molecule's conformation, stereochemistry, and electronic structure. For instance, the structure of novel compounds can be elucidated with on-line HPLC-MS, helping to understand their molecular framework and functional groups' orientation (Khalid et al., 2016).

properties

IUPAC Name

(3S,4R)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-N,N-dimethyl-4-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-10(2)13-8-21(9-14(13)20(5)6)25(22,23)17-12(4)7-11(3)15-16(17)19-24-18-15/h7,10,13-14H,8-9H2,1-6H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVHRRYUVJPIPK-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NON=C12)S(=O)(=O)N3CC(C(C3)N(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=NON=C12)S(=O)(=O)N3C[C@H]([C@@H](C3)N(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine

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